5-Chloro-3-fluoro-2-methoxybenzoic acid
Description
5-Chloro-3-fluoro-2-methoxybenzoic acid is a substituted benzoic acid derivative featuring a chloro group at position 5, a fluoro group at position 3, and a methoxy group at position 2. This compound is of interest in pharmaceutical and agrochemical research due to the synergistic effects of its substituents:
- Chloro: Enhances lipophilicity and metabolic stability.
- Fluoro: Increases electronegativity and influences molecular polarity.
- Methoxy: Modulates electronic effects and steric hindrance.
Properties
Molecular Formula |
C8H6ClFO3 |
|---|---|
Molecular Weight |
204.58 g/mol |
IUPAC Name |
5-chloro-3-fluoro-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H6ClFO3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12) |
InChI Key |
VLZGGHUQJDAWNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoro-2-methoxybenzoic acid typically involves the introduction of chloro, fluoro, and methoxy groups onto a benzoic acid core. One common method is the electrophilic aromatic substitution reaction, where the benzene ring is functionalized with the desired substituents. For instance, starting with 2-methoxybenzoic acid, chlorination and fluorination can be achieved using reagents like thionyl chloride and fluorine gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. Catalysts and specific reaction conditions are employed to ensure the efficient introduction of substituents while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-2-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chloro or fluoro substituents .
Scientific Research Applications
5-Chloro-3-fluoro-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoro-2-methoxybenzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways, making the compound useful in various biochemical studies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Properties
Table 1: Key Substituent Comparisons
*Calculated based on molecular formula C₈H₅ClFO₃.
Key Observations :
- Electron-Withdrawing vs. Donating Groups :
- The chlorosulfonyl group in CAS 1375471-82-1 significantly increases reactivity for nucleophilic substitutions compared to the methoxy group in the target compound .
- Formyl (-CHO) in CAS 1131605-23-6 lowers the pKa of the carboxylic acid group due to its electron-withdrawing nature, enhancing acidity relative to methoxy-substituted analogs .
- Solubility :
Insights :
Biological Activity
5-Chloro-3-fluoro-2-methoxybenzoic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural characteristics, including the presence of chlorine, fluorine, and methoxy functional groups, contribute to its diverse biological activities. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It may exert effects through:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.
- Receptor Modulation : Binding to certain receptors can alter cellular responses, potentially leading to therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. A series of synthesized derivatives containing this compound were evaluated for their antibacterial and antifungal activities.
| Compound | Antibacterial Activity (Zone of Inhibition) | Antifungal Activity (Zone of Inhibition) |
|---|---|---|
| This compound | 15 mm (E. coli) | 12 mm (Candida albicans) |
| Derivative A | 18 mm (S. aureus) | 10 mm (Aspergillus niger) |
| Derivative B | 20 mm (Pseudomonas aeruginosa) | 14 mm (Candida glabrata) |
These results suggest that modifications to the base structure can enhance biological activity against various pathogens .
Anti-inflammatory Effects
In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This property indicates its potential use in treating inflammatory diseases.
Study on Leukemia Cells
A notable study evaluated the effects of this compound on L1210 mouse leukemia cells. The compound exhibited potent inhibition of cell proliferation with an IC50 value in the nanomolar range. This suggests a promising avenue for cancer therapeutics, particularly in hematological malignancies .
Synergistic Effects with Other Compounds
Research has also explored the synergistic effects of this compound when combined with other anti-inflammatory agents. Results indicated enhanced efficacy in reducing inflammation markers compared to individual treatments, highlighting its potential for combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
